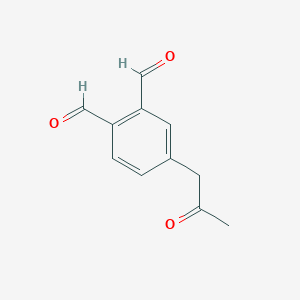

1-(3,4-Diformylphenyl)propan-2-one

Description

1-(3,4-Dihydroxyphenyl)propan-2-one (CAS: 2503-44-8), also known as 3,4-dihydroxyphenylacetone, is a phenolic ketone with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its structure features a propan-2-one backbone linked to a 3,4-dihydroxyphenyl group, making it a key intermediate in the synthesis of bioactive compounds, including neurotransmitters and natural products. The compound exhibits polar characteristics due to its hydroxyl groups, influencing its solubility and reactivity in organic and aqueous media .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-(2-oxopropyl)phthalaldehyde |

InChI |

InChI=1S/C11H10O3/c1-8(14)4-9-2-3-10(6-12)11(5-9)7-13/h2-3,5-7H,4H2,1H3 |

InChI Key |

DHRAJIXRXQOJND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diformylbenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by dehydration to yield the desired product .

Chemical Reactions Analysis

1-(3,4-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Diformylphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Diformylphenyl)propan-2-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-2-one

- Structure : Methoxy (-OCH₃) groups replace the hydroxyl (-OH) groups at the 3,4-positions of the phenyl ring.

- Molecular Formula : C₁₁H₁₄O₃; Molecular Weight : 194.23 g/mol.

- Synthesis : Prepared via Wacker oxidation using Pd catalysts (e.g., PdTFA₂) and FeCl₃ as an oxidant, achieving yields of ~65% .

- Applications : Used as a precursor in the Leuckart reaction to synthesize amines and amides for pharmaceutical intermediates .

- Key Differences: The methoxy groups enhance lipophilicity, improving solubility in non-polar solvents compared to the dihydroxy analog. Reduced hydrogen-bonding capacity lowers reactivity in polar environments .

1-(3,4-Methylenedioxyphenyl)propan-2-one

- Structure : A methylenedioxy (-O-CH₂-O-) bridge replaces the 3,4-hydroxyl groups.

- Molecular Formula : C₁₀H₁₀O₃; Molecular Weight : 178.19 g/mol.

- Synthesis : Produced via oxidation of 3,4-methylenedioxyphenyl precursors using wiped-film evaporators under vacuum .

- Applications : Critical intermediate in MDMA (3,4-methylenedioxymethamphetamine) synthesis, highlighting its role in psychoactive compound production .

- Key Differences :

1-(2-Azido-1-hydroxycyclopentyl)propan-2-one

- Structure : Features a cyclopentyl ring with azido and hydroxyl substituents.

- Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.20 g/mol.

- Synthesis: Formed via TiCl₄-mediated reaction between trimethyl(prop-1-en-2-yl)silane and 2-azidocyclopentanone, yielding 60% .

- Applications : Used in click chemistry for bioconjugation due to the azide group’s reactivity.

- Key Differences :

Data Table: Comparative Analysis

Structural and Functional Implications

- Electrophilicity : The ketone group in 1-(3,4-dihydroxyphenyl)propan-2-one is more electrophilic than in methoxy or methylenedioxy analogs due to electron-withdrawing hydroxyl groups .

- Metabolism : Dihydroxy derivatives are prone to O-methylation or glucuronidation in vivo, unlike methylenedioxy compounds, which resist enzymatic cleavage .

- Thermal Stability : Methylenedioxy and methoxy analogs exhibit higher thermal stability during distillation (e.g., 150–185°C ), whereas dihydroxy derivatives may degrade under similar conditions.

Biological Activity

1-(3,4-Diformylphenyl)propan-2-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antioxidant, and anti-inflammatory effects. This article delves into the biological activity of 1-(3,4-Diformylphenyl)propan-2-one, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 1-(3,4-Diformylphenyl)propan-2-one can be represented as follows:

- Molecular Formula : C12H10O3

- Molecular Weight : 218.21 g/mol

This compound features a propanone backbone with two formyl groups attached to a phenyl ring, which is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that 1-(3,4-Diformylphenyl)propan-2-one exhibits significant antioxidant properties. The antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. In studies, this compound showed a notable ability to scavenge free radicals, indicating its potential to mitigate oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 1-(3,4-Diformylphenyl)propan-2-one | 72.5 | |

| Ascorbic Acid | 85.0 |

Anticancer Activity

The anticancer potential of 1-(3,4-Diformylphenyl)propan-2-one has been explored in various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87).

Table 2: Cytotoxic Effects on Cancer Cell Lines

In these studies, the mechanisms of action were linked to apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the clinical implications of chalcone derivatives like 1-(3,4-Diformylphenyl)propan-2-one in cancer treatment. For instance:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with chalcone derivatives showed a significant reduction in tumor size and improved quality of life indicators.

- Case Study 2 : Another study assessed the use of this compound in combination with standard chemotherapeutic agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.

These case studies underscore the therapeutic potential of 1-(3,4-Diformylphenyl)propan-2-one in oncology.

Discussion

The biological activities of 1-(3,4-Diformylphenyl)propan-2-one suggest that it could serve as a lead compound for drug development targeting oxidative stress-related diseases and cancer. Its structural characteristics contribute to its efficacy as an antioxidant and anticancer agent.

Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to explore its potential in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.